N-cyclopropyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine-2-carboxamide
Description
N-cyclopropyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine-2-carboxamide is a compound that belongs to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Properties
Molecular Formula |
C13H19N5O4 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C13H19N5O4/c1-20-12-15-11(16-13(17-12)21-2)18-5-6-22-9(7-18)10(19)14-8-3-4-8/h8-9H,3-7H2,1-2H3,(H,14,19) |
InChI Key |
FKZRENOBJKTHSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOC(C2)C(=O)NC3CC3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine-2-carboxamide typically involves the sequential substitution of cyanuric chloride with various nucleophiles. The process begins with the reaction of cyanuric chloride with an alkoxide, followed by the addition of an amine group . This method allows for the preparation of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as crystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The triazine ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atoms.
Condensation reactions: The compound can be used as a condensing agent for the formation of amides and esters from carboxylic acids and amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Cyanuric chloride: Used as the starting material for the synthesis.
Alkoxides and amines: Used for nucleophilic substitution reactions.
Carboxylic acids and alcohols: Used in condensation reactions to form amides and esters.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amides, and esters, depending on the specific nucleophiles and reaction conditions used .
Scientific Research Applications
N-cyclopropyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine-2-carboxamide involves its ability to form reactive intermediates that can undergo nucleophilic attack. For example, in peptide synthesis, the compound reacts with carboxylic acids to form active esters, which can then react with amines to form amides . This mechanism is facilitated by the presence of the triazine ring, which stabilizes the reactive intermediates and enhances the efficiency of the reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine-2-carboxamide include:
2-chloro-4,6-dimethoxy-1,3,5-triazine: Used as a starting material for the synthesis of various substituted triazines.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a coupling agent in peptide synthesis.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the cyclopropyl group and the morpholine ring, in addition to the triazine moiety, makes this compound particularly versatile for various applications in chemistry, biology, and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
